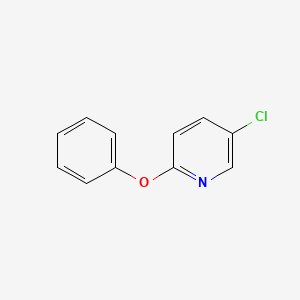

5-Chloro-2-phenoxypyridine

Description

Contextualization within Halogenated Pyridine (B92270) Systems

Halogenated pyridines are a class of heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of a halogen atom, such as chlorine, into the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the chlorine atom in 5-Chloro-2-phenoxypyridine makes the pyridine ring more susceptible to nucleophilic substitution reactions, a key transformation in the synthesis of more complex derivatives. This characteristic positions this compound as a valuable building block for creating diverse molecular architectures.

Significance of Phenoxy-Substituted Pyridine Scaffolds in Chemical Research

The phenoxy group attached to the pyridine ring at the 2-position is another crucial feature of the title compound. Phenoxy-substituted pyridine scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The ether linkage provides a degree of conformational flexibility, while the phenoxy group itself can engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, which are often vital for the binding of a molecule to its biological target. The combination of a halogenated pyridine and a phenoxy substituent, as seen in this compound, offers a versatile platform for the design and synthesis of novel compounds with tailored properties. Research has shown that derivatives of phenoxypyridine are investigated for their potential as herbicides and kinase inhibitors. jst.go.jpresearchgate.net

Current Research Landscape and Gaps for this compound

The current research landscape for this compound is primarily centered on its utility as a synthetic intermediate. It serves as a precursor for the synthesis of more elaborate molecules with potential applications in agrochemicals and pharmaceuticals. jst.go.jpsmolecule.com For instance, derivatives of this compound have been explored for their herbicidal activity. jst.go.jp Furthermore, the core structure is relevant in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. researchgate.net

Despite its role as a building block, a comprehensive investigation focused solely on the fundamental properties of this compound itself appears to be a gap in the current literature. Detailed crystallographic analysis and in-depth computational studies on its electronic structure and conformational preferences are not extensively reported. While data exists for related compounds, a dedicated study on the title compound would provide valuable insights for future rational drug design and materials science applications.

Academic Scope and Objectives of Research on the Compound

The academic scope of research on this compound and its derivatives is multifaceted. Key objectives include:

Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for the synthesis of this compound and its subsequent functionalization.

Medicinal Chemistry Applications: Designing and synthesizing novel derivatives as potential therapeutic agents, particularly in the areas of oncology (kinase inhibitors) and infectious diseases.

Agrochemical Research: Investigating the herbicidal and pesticidal potential of compounds derived from this scaffold. jst.go.jpsmolecule.com

Materials Science: Exploring the use of this compound-based ligands in the development of new metal complexes with interesting photophysical or catalytic properties.

A more focused academic objective would be the thorough characterization of the physicochemical properties of this compound itself, which would provide a solid foundation for all applied research endeavors.

Structure

3D Structure

Propriétés

Numéro CAS |

28373-51-5 |

|---|---|

Formule moléculaire |

C11H8ClNO |

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

5-chloro-2-phenoxypyridine |

InChI |

InChI=1S/C11H8ClNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H |

Clé InChI |

OCHQCFFNIYIWEL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |

Origine du produit |

United States |

Chemical Reactivity and Transformations of 5 Chloro 2 Phenoxypyridine

Reactivity of the Chlorine Atom

The chlorine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electronic properties of the pyridine ring, making it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like chlorine is present. nih.govacs.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed.

In the case of 5-Chloro-2-phenoxypyridine, the chlorine at the C-5 position can be displaced by a variety of nucleophiles. Common nucleophiles used in these transformations include amines, alkoxides, and thiols. For instance, reaction with amines can introduce substituted amino groups, a common structural motif in pharmacologically active compounds. thieme-connect.de The reaction conditions typically require heating in the presence of the nucleophile, sometimes with a base to facilitate the reaction.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | 5-Amino-2-phenoxypyridine derivatives | Heat, optional base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxides (RO⁻) | 5-Alkoxy-2-phenoxypyridine derivatives | Sodium or potassium alkoxide in the corresponding alcohol, heat |

| Thiolates (RS⁻) | 5-Thioether-2-phenoxypyridine derivatives | Thiol with a base (e.g., NaH) in a polar aprotic solvent |

Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom of this compound is also an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. researchgate.netmdpi.com This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl- or heteroarylboronic acids to yield 5-aryl-2-phenoxypyridine derivatives. The reactivity of chloropyridines in Suzuki couplings can sometimes be lower than their bromo or iodo counterparts, occasionally requiring more active catalyst systems or harsher reaction conditions. rsc.org Studies on related compounds like 2,3,5-trichloropyridine (B95902) have shown that regioselective coupling is achievable. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgorganic-chemistry.org this compound can react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce an alkenyl substituent at the 5-position. wikipedia.orglibretexts.org This reaction extends the carbon framework of the molecule, providing access to a different class of derivatives. princeton.edu

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is used to synthesize arylalkynes. The reaction of this compound with terminal alkynes provides a direct route to 5-alkynyl-2-phenoxypyridine derivatives, which are versatile intermediates for further transformations. soton.ac.ukbeilstein-journals.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Aryl/Vinyl-boronic acid or ester | C(sp²)–C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., amine) |

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for reactions such as N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. dcu.iegoogle.comwikipedia.org The resulting this compound-N-oxide exhibits altered reactivity. The N-oxide group is a strong activating group for electrophilic substitution on the pyridine ring and can also modify the regioselectivity of nucleophilic substitution. nih.govnih.gov

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. researchgate.netnih.govgoogle.com These salts are more susceptible to nucleophilic attack and can be used in various synthetic transformations. The choice of alkylating agent and reaction conditions can influence the efficiency of the reaction. acs.org

Modifications and Derivatizations of the Phenoxy Moiety

The phenoxy group, being an electron-donating substituent, activates the attached phenyl ring towards electrophilic aromatic substitution (EAS). The ether oxygen directs incoming electrophiles primarily to the ortho and para positions.

Nitration: The phenoxy ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. acs.orgresearchgate.netrsc.org This reaction would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives. The nitro group can then serve as a handle for further functionalization, for example, by reduction to an amino group. google.com

Halogenation: Electrophilic halogenation of the phenoxy ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. nih.govchemrxiv.org This introduces halogen atoms onto the phenoxy ring, which can then participate in further cross-coupling reactions. google.comresearchgate.net

Friedel-Crafts Reactions: Acylation or alkylation of the activated phenoxy ring can be performed under Friedel-Crafts conditions, although the Lewis acidic conditions must be chosen carefully to avoid side reactions involving the basic pyridine nitrogen.

Functional Group Interconversions on the Phenoxypyridine Core

Functional groups introduced onto the this compound scaffold through the reactions described above can be further transformed to create a wider array of derivatives. nih.govyoutube.com

For example, a nitro group introduced on the phenoxy moiety can be reduced to an amino group using various reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron powder. This amino group can then be diazotized and converted into a range of other functional groups (Sandmeyer reaction) or used in amide bond formation. An ester group, perhaps introduced via a Heck reaction with an acrylate, can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These subsequent transformations are standard in organic synthesis and significantly expand the synthetic utility of the this compound building block.

Advanced Spectroscopic and Analytical Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of 5-Chloro-2-phenoxypyridine is C₁₁H₈ClNO, corresponding to a molecular weight of approximately 205.64 g/mol .

In studies using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as the protonated molecule [M+H]⁺. The detection of an ion at m/z 206 confirms the molecular weight of the compound. The presence of the chlorine atom is evident from the isotopic pattern, where an ion corresponding to the ³⁷Cl isotope (the [M+2]+H peak) is observed with an abundance of approximately one-third that of the ³⁵Cl-containing ion.

While detailed fragmentation studies are specific to the instrument conditions, the primary fragmentation pathways under electron ionization (EI) would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the phenoxy radical (m/z 93) and the 5-chloropyridin-2-yl cation (m/z 112), or vice versa. Further fragmentation could involve the loss of the chlorine atom or the breakdown of the aromatic rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound shows several characteristic absorption bands that correspond to its structural features. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the asymmetric C-O-C (aryl ether) stretch is a key diagnostic peak. The vibration of the C-Cl bond is also identifiable.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3062 | C-H Stretch | Aromatic |

| 1577, 1481 | C=C Stretch | Aromatic Ring |

| 1203 | C-O-C Asymmetric Stretch | Aryl Ether |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula (C₁₁H₈ClNO). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, reported experimental results are in excellent agreement with the calculated values, validating the molecular formula.

Table 5: Elemental Analysis Data for C₁₁H₈ClNO

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 64.25 | 64.12 |

| Hydrogen (H) | 3.92 | 3.85 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of chemical compounds, enabling the separation, identification, and quantification of components within a mixture. For a compound such as this compound, these methods are indispensable for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time. The ability to separate the target compound from starting materials, by-products, and intermediates is crucial for ensuring the quality of research data and the efficiency of synthetic protocols.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comresearchgate.netnih.gov This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures, often up to 15,000 psi. ijsrtjournal.comnih.gov The enhanced resolving power allows for the rapid quantification of both the main compound and any related impurities, even those present at trace levels. researchgate.net

In the context of this compound analysis, a validated UPLC method would be essential for quantitative assessment. While specific methods for this exact compound are proprietary or not widely published, a typical method can be extrapolated from established procedures for related pyridine (B92270) derivatives. longdom.orgjchr.org Such a method would likely employ a reversed-phase approach, utilizing a C18 column with small particle size.

The separation is achieved by passing a pressurized mobile phase through the column. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. For instance, a gradient system involving an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile) is common for analyzing pyridine-containing molecules. longdom.orgjchr.org Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. longdom.org

The primary advantages of using UPLC for the quantitative analysis of this compound include significantly reduced analysis times and lower solvent consumption, making it a more environmentally friendly or "green" analytical technique. longdom.orgjchr.org The increased sensitivity is also critical for detecting and quantifying low-level impurities, which is vital for quality control in research and development. ijsrtjournal.com

Interactive Data Table: Representative UPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Value | Rationale/Details |

| Instrument | Waters ACQUITY UPLC System or equivalent | Capable of handling high backpressures associated with sub-2 µm particle columns. |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) | The BEH (Ethylene Bridged Hybrid) C18 column is widely used for its stability and performance with a broad range of analytes. longdom.org |

| Mobile Phase A | 20 mM Ammonium Acetate in Water | A common aqueous buffer used in reversed-phase chromatography to control pH and improve peak shape. longdom.orgjchr.org |

| Mobile Phase B | Acetonitrile | A common organic solvent used to elute compounds from the reversed-phase column. longdom.orgjchr.org |

| Flow Rate | 0.40 mL/min | A typical flow rate for a 2.1 mm internal diameter column, balancing speed and efficiency. longdom.org |

| Detection | UV at 280 nm | Wavelength selected for optimal absorbance of the pyridine and phenoxy chromophores. longdom.org |

| Injection Volume | 1.5 µL | Small injection volumes are typical in UPLC to prevent column overloading and maintain high efficiency. jchr.org |

| Column Temp. | 30 °C | Temperature is controlled to ensure reproducible retention times. nih.gov |

| Run Time | < 10 minutes | UPLC significantly shortens run times compared to conventional HPLC. ijsrtjournal.com |

X-ray Crystallography for Solid-State Structural Determination (for related and derivatized compounds)

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For example, X-ray diffraction studies on derivatives of 2-phenoxypyridine (B1581987) reveal key structural information. researchgate.net Similarly, crystal structures of other substituted pyridine compounds, such as phenazopyridine, have been determined, providing a basis for understanding how substituents and crystal packing forces influence molecular geometry. nih.govgoogle.com Studies on various heterocyclic compounds show that they often crystallize in common space groups like P21/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com The crystal packing is stabilized by a network of intermolecular interactions, which can include hydrogen bonds and π-π stacking interactions.

Analysis of derivatized structures allows researchers to understand how modifications to the core this compound scaffold affect its solid-state properties. This information is critical in fields like materials science and medicinal chemistry, where the solid-state structure can influence properties such as solubility, stability, and bioavailability.

Interactive Data Table: Crystallographic Data for a Related Phenazopyridine Salt

This table presents crystallographic data for a molecular salt involving phenazopyridine, a related azo-pyridine compound, illustrating the type of detailed structural information obtained from X-ray crystallography. nih.gov

| Parameter | Value | Description |

| Compound | Phenazopyridine Salicylate | A molecular salt containing the phenazopyridine cation and salicylate anion. nih.gov |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P 1 21/c 1 | Defines the symmetry elements of the unit cell. nih.gov |

| Unit Cell Dimensions | a = 13.2907 Å | Length of the 'a' axis of the unit cell. nih.gov |

| b = 5.1776 Å | Length of the 'b' axis of the unit cell. nih.gov | |

| c = 25.343 Å | Length of the 'c' axis of the unit cell. nih.gov | |

| α = 90.00° | Angle between 'b' and 'c' axes. nih.gov | |

| β = 110.038° | Angle between 'a' and 'c' axes. nih.gov | |

| γ = 90.00° | Angle between 'a' and 'b' axes. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of chemical compounds such as 5-Chloro-2-phenoxypyridine.

Electronic Structure Analysis of the this compound Moiety

The electronic structure of a molecule dictates its intrinsic properties, including reactivity and spectroscopic characteristics. For this compound, an analysis of the electronic structure involves examining the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds. DFT calculations are a primary tool for this purpose, providing a balance between computational cost and accuracy. mdpi.com

Key aspects of the electronic structure analysis include:

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For aromatic and heterocyclic systems, these orbitals are typically π-orbitals.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, hybridization, and the nature of donor-acceptor interactions between orbitals, which helps in understanding the stability arising from intramolecular charge transfer. scirp.org

Table 1: Illustrative Calculated Electronic Properties of this compound Note: This table presents hypothetical data based on typical values for similar aromatic ethers and halogenated pyridines for illustrative purposes, as specific literature values for this exact molecule are not available.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Conformational Analysis and Energetic Profiles of Phenoxypyridine Isomers and Derivatives

Computational methods can map the potential energy surface by systematically changing the dihedral angle between the two rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for interconversion. Studies on similar bicyclic systems have shown that even subtle differences in substitution can significantly alter the preferred conformation and the rotational energy barrier. nih.gov

| Dihedral Angle (Py-O-C-Ph) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | +3.5 | Eclipsed (Transition State) |

| ~45° | 0 | Skewed (Global Minimum) |

| 90° | +1.5 | Orthogonal (Local Minimum/TS) |

| 180° | +4.0 | Planar (Transition State) |

Modeling of Reaction Pathways and Transition States in Synthesis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through reactions like nucleophilic aromatic substitution (e.g., reacting 2,5-dichloropyridine (B42133) with phenol), modeling can elucidate the reaction pathway.

This involves:

Identifying Reactants, Intermediates, and Products: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this first-order saddle point.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Modeling these pathways can help optimize reaction conditions by providing insights into the rate-determining step and the effect of catalysts or solvent on the energy profile.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the electronic structure of a few molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), can predict the behavior of larger systems over time. mdpi.com For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or interacting with a biological macromolecule.

These simulations rely on a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This can reveal information about conformational dynamics, solvation properties, and intermolecular interactions. sciepub.com

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using DFT methods, often referred to as the GIAO (Gauge-Independent Atomic Orbital) method. acs.orgfrontiersin.org Comparing calculated spectra with experimental data is a robust method for structure verification. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. nih.gov These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The results can be used to assign experimental vibrational bands to specific molecular motions. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum.

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This table contains hypothetical data for illustrative purposes. The prediction of spectroscopic properties is highly dependent on the level of theory and basis set used.

| Spectrum Type | Predicted Feature | Corresponding Moiety/Motion |

|---|---|---|

| ¹³C NMR | ~163 ppm | C2-carbon of pyridine (B92270) (bonded to O) |

| ¹H NMR | ~8.1 ppm | H6-proton of pyridine |

| IR | ~1240 cm⁻¹ | C-O-C asymmetric stretch |

| UV-Vis (λ_max) | ~275 nm | π → π* transition |

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For a series of phenoxypyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. imist.ma These models use calculated molecular descriptors as variables to predict the activity of new compounds. nih.gov

Relevant descriptors for this compound would include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Steric/Topological Descriptors: Molecular weight, surface area, volume, specific shape indices.

Lipophilicity Descriptors: LogP (partition coefficient).

By building a statistical model based on a set of phenoxypyridine derivatives with known activities, the model could predict the potential activity of this compound. Such studies are crucial in fields like medicinal chemistry for designing molecules with enhanced potency and desired properties. nih.gov

Role in Ligand Chemistry and Metal Complexation

Coordination Chemistry of Phenoxypyridine Ligands with Transition Metals

Detailed studies on the coordination chemistry of 5-Chloro-2-phenoxypyridine with a wide range of transition metals are not extensively documented in publicly available literature. However, the behavior of related phenoxypyridine ligands suggests that the pyridine (B92270) nitrogen would be the primary coordination site. The interaction with a metal center would be influenced by the electron-withdrawing nature of the chloro substituent and the phenoxy group.

Design and Synthesis of Novel Ligands Incorporating the Phenoxypyridine Unit

The synthesis of this compound itself has been described. One method involves a palladium(0)-catalyzed coupling reaction between 2,5-dichloropyridine (B42133) and phenol (B47542). rsc.org Another reported synthesis route provides characterization data for the compound, confirming its structure. google.com

Table 1: Synthesis and Characterization of this compound

| Synthesis Method | Reactants | Catalyst | Product Name | Reference |

|---|---|---|---|---|

| Palladium-catalyzed coupling | 2,5-dichloropyridine, Phenol | Palladium(0) | This compound (HL14) | rsc.org |

Note: This table summarizes the reported synthesis methods for the title compound.

While this compound serves as a foundational unit, extensive research on the design and synthesis of more complex, novel ligands that specifically incorporate this molecule is not widely reported. Its derivatives, such as 4-[(1s)-1-[(this compound-3-carbonyl)amino]ethyl]benzoic acid, have been synthesized for applications in medicinal chemistry, indicating its use as a building block. google.com

Studies on Cyclometallation Reactions Involving Phenoxypyridine Derivatives

Applications in Catalysis as Ligands (e.g., Palladium-Catalyzed Reactions)

The synthesis of this compound can be achieved through a palladium-catalyzed reaction, which highlights the role of palladium in forming the compound itself. rsc.org However, there is a lack of specific documented examples where this compound acts as a ligand in palladium-catalyzed cross-coupling or other catalytic reactions. The broader class of pyridine-containing ligands is widely used in catalysis, but specific applications of this particular chloro-substituted phenoxypyridine are not well-defined in the literature.

Development of Organometallic Complexes Based on Phenoxypyridine Scaffolds

The formation of a cyclometalated gold complex with this compound is a documented example of an organometallic complex based on this scaffold. This demonstrates its capability to form stable organometallic structures through C-H activation. Nevertheless, a broader portfolio of organometallic complexes with various transition metals based on the this compound scaffold has not been extensively reported.

Advanced Synthetic Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 5-Chloro-2-phenoxypyridine is well-suited for the construction of more elaborate heterocyclic systems. The chlorine and phenoxy groups, along with the pyridine (B92270) ring itself, can undergo various chemical transformations to build fused or linked ring systems.

Research has demonstrated its utility in creating molecules containing additional heterocyclic motifs known for their biological relevance. For instance, derivatives of this compound have been used to synthesize compounds incorporating a 1,3,4-oxadiazole (B1194373) ring. jst.go.jp In one pathway, a derivative, (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate, is reacted with hydrazine (B178648) hydrate (B1144303) and subsequently with carbon disulfide to form a 5-mercapto-1,3,4-oxadiazole intermediate. jst.go.jp This intermediate is then further modified, showcasing the role of the phenoxypyridine structure as a foundational element for building complex molecules with multiple heterocyclic components. jst.go.jp

Furthermore, related chloropyridine structures, such as 5-chloro-2-(cyanoacetamido)pyridines, have been employed to synthesize a variety of heterocyclic hybrids, including pyridones, pyrazoles, thiazoles, and thiophenes. researchgate.net These reactions highlight the versatility of the chloropyridine scaffold in generating diverse molecular architectures through cyclization and condensation reactions. researchgate.net

Intermediate in Agrochemical Research for Novel Compound Synthesis

The phenoxypyridine scaffold is a well-established pharmacophore in the agrochemical industry, and this compound serves as a key intermediate in the synthesis of novel pesticides. nih.gov The bioisosteric relationship between phenoxypyridine and diaryl ethers has made it a popular choice for molecular design in this field. nih.gov

A significant application is in the development of herbicides. A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring with a thioether moiety have been synthesized and evaluated for their herbicidal activity against various graminaceous plants. jst.go.jp One particular derivative, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, demonstrated potent herbicidal effects with good crop safety. jst.go.jp

The broader utility of the chloropyridine core in agrochemicals is evident from related compounds like 5-Chloro-2-fluoropyridine and 5-Chloro-2-cyanopyridine, which are also crucial intermediates for creating high-efficacy pesticides and herbicides. nbinno.comnbinno.com The ability to modify the substituents on both the pyridine and phenoxy rings allows chemists to fine-tune the biological activity and create a wide range of compounds with herbicidal, fungicidal, bactericidal, and insecticidal properties. nih.gov

Table 1: Examples of Agrochemical Derivatives from Phenoxypyridine Scaffolds

| Base Scaffold | Incorporated Heterocycle/Group | Resulting Compound Type | Targeted Activity |

| 5-Chloro-3-fluorophenoxypyridine | 1,3,4-Oxadiazole | Thioether derivative | Herbicidal jst.go.jp |

| Phenoxypyridine | Triazinone | Imino-group derivative | Insecticidal (Aphids) nih.gov |

| Phenoxypyridine | Benzofuran | Aryloxyphenoxypropionate derivate | Herbicidal nih.gov |

Building Block for Medicinal Chemistry Scaffolds

In medicinal chemistry, the discovery of novel therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The pyridine unit is considered an attractive scaffold, and its derivatives are integral to many drug discovery programs. nih.gov

While direct examples involving this compound are specific, the utility of the broader class of chloropyridines as building blocks is well-documented. For example, compounds like 5-Chloro-2-fluoropyridine are vital intermediates in the synthesis of new therapeutic agents, including antiviral and antibacterial drugs. nbinno.com The oxazolidinone scaffold, another important heterocyclic ring in medicine, has been extensively studied, with numerous derivatives developed for a range of therapeutic areas. rsc.org Similarly, the piperazine (B1678402) and chalcone (B49325) scaffolds are recognized for their broad pharmacological potential. mdpi.comnih.gov

The 5-chloropyridine moiety itself is present in various biologically active compounds. A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the 5-chloropyrazine motif with an anilide structure, have shown significant in vitro activity against Mycobacterium tuberculosis. nih.gov This demonstrates the value of the chlorinated heterocyclic core in designing molecules with specific therapeutic properties. The principles of using such scaffolds suggest that this compound is a valuable starting material for creating diverse libraries of compounds for screening against various diseases.

Potential in the Construction of Advanced Functional Materials

The application of this compound and its derivatives extends beyond biological applications into the realm of materials science. The ability of pyridine-containing ligands to coordinate with metal ions is a fundamental principle in coordination chemistry, leading to the formation of advanced functional materials.

Derivatives such as 5-chloro-2,3-dihydroxypyridine have been used to synthesize a variety of transition metal complexes. researchgate.net These complexes involve the deprotonated form of the pyridine derivative acting as a ligand, coordinating with metals like Molybdenum (Mo), Tungsten (W), Osmium (Os), Palladium (Pd), and Platinum (Pt). researchgate.net The resulting coordination compounds can form diverse structures, including cationic, anionic, or neutral complexes. researchgate.net The synthesis of such metal complexes from pyridine-based building blocks is a key step in developing materials with specific electronic, magnetic, or catalytic functionalities. The structural features of this compound make it a candidate for designing ligands for new coordination polymers and metal-organic frameworks (MOFs).

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

A primary focus of future research will be the development of synthetic methodologies that are not only efficient but also environmentally benign. This involves a shift away from traditional synthetic methods towards greener and more sustainable alternatives.

The application of green chemistry principles is crucial for the sustainable production of phenoxypyridine derivatives. nih.gov Key areas of development include the use of greener solvents, alternative reaction media, and process intensification approaches to improve atom economy and reduce waste. nih.gov Researchers are exploring one-pot syntheses and multicomponent reactions (MCRs) to streamline the production process. nih.govnih.gov MCRs are particularly advantageous as they can generate complex molecules in a single step, leading to higher efficiency and reduced environmental impact. mdpi.com

The use of microwave-assisted synthesis is another promising avenue. This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net Furthermore, developing solvent-free reaction conditions is a key goal in green chemistry, and researchers are investigating methods to conduct syntheses of pyridine (B92270) derivatives without the need for traditional, often hazardous, organic solvents. mdpi.com The exploration of organoautocatalysis, where a product of the reaction acts as a catalyst for its own formation, presents an innovative strategy for creating more sustainable synthetic pathways for nitrogen-containing heterocyclic compounds. fau.eu

| Green Chemistry Approach | Potential Benefit in Phenoxypyridine Synthesis |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, and simplified purification processes. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and improved product purity. |

| Solvent-Free Conditions | Elimination of hazardous organic solvents, leading to a cleaner process. |

| Organoautocatalysis | Avoidance of external catalysts, which can be expensive or toxic. |

Exploration of Novel Reactivity and Transformation Pathways

Uncovering new reactions and transformations of 5-Chloro-2-phenoxypyridine is essential for expanding its utility. The presence of both a chloro substituent and a phenoxy group on the pyridine ring offers multiple sites for chemical modification.

Future work will likely focus on leveraging the reactivity of the pyridine nitrogen and the chloro group. For instance, the synthesis of metal complexes with related pyridine-containing ligands has been reported, suggesting that this compound could serve as a ligand in coordination chemistry. researchgate.netresearchgate.net The formation of ruthenium(II) complexes with a similar bidentate ligand, 5-Chloro-2-(phenylazo)pyridine, indicates the potential for this compound to form analogous coordination compounds. researchgate.net

Additionally, the chlorine atom can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Research into the synthesis of various heterocyclic hybrids from related 5-chloropyridine derivatives has demonstrated the versatility of this approach. researchgate.net Exploring these reactions with this compound could lead to the discovery of novel compounds with unique properties.

Integration into Advanced Functional Systems and Devices

The unique electronic and structural properties of phenoxypyridine derivatives make them attractive candidates for incorporation into advanced materials and devices. Research in this area is expected to grow, with a focus on applications in electronics and materials science.

Derivatives of pyridine and related nitrogen-containing heterocycles are being investigated for their use in organic electronic devices. For example, pyrazinoquinoxaline derivatives have shown promise as p-type organic semiconductors in organic field-effect transistors (OFETs). nih.gov The tunable electronic properties of such N-heteroarenes make them suitable for a variety of electronic applications. nih.gov Similarly, pyridine-based structures are being explored for their potential in creating nano-devices with unique electronic transport properties, such as negative differential resistance. researchgate.net

The phenoxypyridine scaffold can also be incorporated into ligands for transition metal complexes used in electroluminescent devices. mdpi.com For instance, iridium and ruthenium complexes with ligands containing pyridine moieties are being developed for applications in light-emitting electrochemical cells (LECs). mdpi.com The ability to modify the phenoxypyridine structure allows for fine-tuning of the electronic and photophysical properties of these complexes.

| Application Area | Potential Role of this compound Derivatives |

| Organic Electronics | As components of organic semiconductors in OFETs and other electronic devices. |

| Electroluminescent Devices | As ligands in transition metal complexes for LECs and OLEDs. |

| Functional Polymers | As monomers for the synthesis of polymers with tailored electronic and optical properties. |

Computational Design and Optimization of Phenoxypyridine Derivatives for Specific Chemical Applications

Computational modeling and in silico design are becoming indispensable tools in modern chemistry. These approaches allow for the rational design and optimization of molecules for specific applications, saving time and resources compared to traditional trial-and-error methods.

Computational methods such as Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com This information can guide the design of new molecules with desired characteristics. For example, computational studies have been used to design phenazine derivatives as redox-active materials for flow batteries by predicting their redox potentials and solvation energies. rsc.orgresearchgate.net A similar approach could be applied to phenoxypyridine derivatives to design materials for energy storage applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of phenoxypyridine derivatives with their chemical or biological activities. researchgate.net This can be particularly useful in fields like medicinal chemistry and materials science. Molecular modeling can also be used to understand the interactions between phenoxypyridine-based molecules and biological targets or other materials at the atomic level. ekb.eg For instance, in silico studies have been used to design and optimize analogues of other compounds as potential enzyme inhibitors. nih.gov These computational techniques will be instrumental in accelerating the discovery and development of new phenoxypyridine derivatives with tailored functionalities.

| Computational Technique | Application in Phenoxypyridine Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. |

| Molecular Docking | Simulation of the interaction between phenoxypyridine derivatives and target molecules. |

| In Silico Screening | Virtual screening of libraries of phenoxypyridine derivatives to identify promising candidates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.